molecular formula C18H18N2O3S B5539552 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide

Cat. No.: B5539552
M. Wt: 342.4 g/mol
InChI Key: JYNSSIMZPUPBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core substituted with a methoxy group at the 8th position, a phenylethyl group at the nitrogen atom, and a sulfonamide group at the 5th position. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 8-methoxyquinoline, which can be synthesized from 5-chloro-2-nitroaniline through a series of reactions including nitration, reduction, and cyclization . The quinoline derivative is then subjected to sulfonation to introduce the sulfonamide group at the 5th position. The final step involves the alkylation of the nitrogen atom with 2-phenylethyl bromide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    8-methoxyquinoline: Lacks the sulfonamide and phenylethyl groups, making it less versatile in biological applications.

    N-(2-phenylethyl)quinoline-5-sulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    Quinoline-5-sulfonamide:

Uniqueness

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-16-9-10-17(15-8-5-12-19-18(15)16)24(21,22)20-13-11-14-6-3-2-4-7-14/h2-10,12,20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNSSIMZPUPBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NCCC3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.